5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione
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Overview
Description
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is a complex organic compound with a molecular formula of C23H16N4O7. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are widely studied due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .
Pharmacokinetics
The physicochemical properties such as density (1525g/cm3), boiling point (6612ºC at 760 mmHg), and molecular weight (46039600) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interfere with cell division.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Nitroindole: Known for its antimicrobial properties.
Indole-2,3-dione: A precursor in the synthesis of various indole derivatives.
Uniqueness
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both nitro and anilino groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
CAS No. |
7006-85-1 |
---|---|
Molecular Formula |
C23H16N4O7 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |
InChI |
InChI=1S/C23H16N4O7/c1-12-3-6-15(7-4-12)24-20-18(26(31)32)10-14(11-19(20)27(33)34)22(29)25-17-8-5-13(2)9-16(17)21(28)23(25)30/h3-11,24H,1-2H3 |
InChI Key |
CAQQLJYWUDHCTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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